

(1S,3R)-3-Aminocyclopentanol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,3R)-3-Aminocyclopentanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

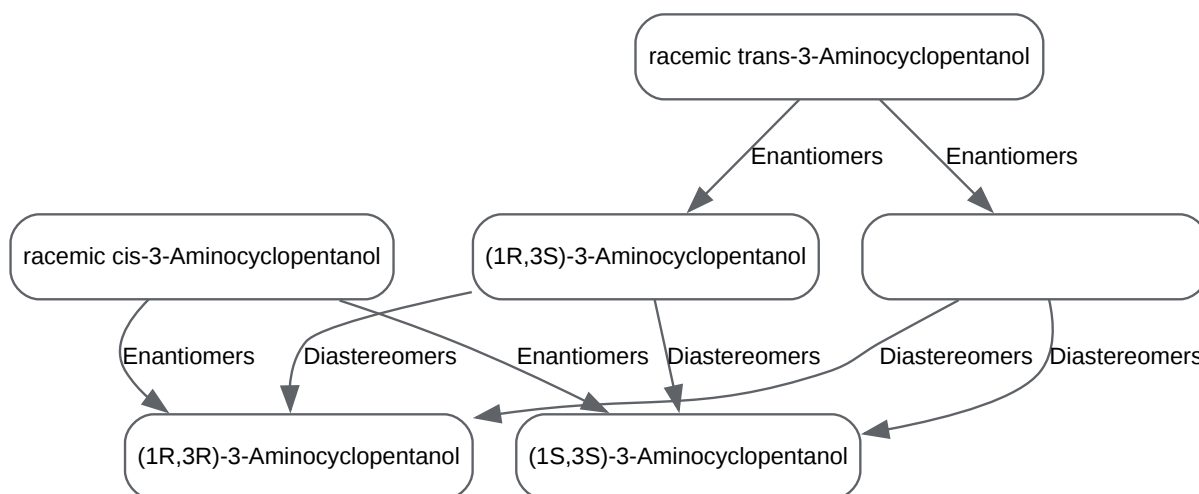
Introduction

(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, makes it a valuable building block for the asymmetric synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, stereochemistry, physicochemical properties, and key applications, with a focus on its role in the development of antiviral therapies.

Molecular Structure and Stereochemistry

(1S,3R)-3-Aminocyclopentanol possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair (1S,3R) and (1R,3S), which have a trans relationship between the amino and hydroxyl groups, and the enantiomeric pair (1S,3S) and (1R,3R), which exhibit a cis relationship. The precise three-dimensional arrangement of these functional groups in the (1S,3R) configuration is critical for its utility as a chiral synthon, influencing the stereochemical outcome of subsequent reactions and the biological activity of the final products.

The relationship between the stereoisomers of 3-aminocyclopentanol can be visualized as follows:



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Stereoisomeric relationships of 3-aminocyclopentanol.

Physicochemical and Spectroscopic Data

Quantitative data for **(1S,3R)-3-Aminocyclopentanol** is often reported for its hydrochloride salt, which enhances stability and solubility. The following tables summarize available physicochemical and spectroscopic data. It is important to note that some data points are for the enantiomer (1R,3S) or are predicted values due to limited availability of experimental data for the (1S,3R) isomer specifically.

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers

Property	(1S,3R)-3-Aminocyclopentanol	(1R,3S)-3-Aminocyclopentanol HCl
Molecular Formula	C ₅ H ₁₁ NO	C ₅ H ₁₂ ClNO
Molecular Weight	101.15 g/mol	137.61 g/mol
Appearance	Colorless to pale yellow oil[1]	White to off-white solid
Melting Point	Not available	93-96°C (for (1R,3S) isomer) [1]
Boiling Point	179 °C (Predicted)	Not available
Optical Rotation [α] _D	-0.126° (c=0.9895 in MeOH)[1]	Not available
Solubility	Soluble in water, alcohols, and ether[1]	Soluble in water
pKa	Not available	Not available

Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers

Technique	Data for (1R,3S) or Predicted Data for (1S,3R) Isomer
¹ H NMR (D ₂ O)	δ ~4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH ₂), 1.60-2.21 (m, 6H, ring protons)
¹³ C NMR (Predicted)	C1 (CH-OH): 65-75 ppm, C3 (CH-NH ₂): 50-60 ppm, Other Cyclopentane Carbons: 20-45 ppm
Mass Spec. (MS)	Expected molecular ion (M ⁺) for the free base at m/z 101.15
Infrared (IR)	O-H stretch: 3200-3600 cm ⁻¹ (broad), N-H stretch: 2800-3200 cm ⁻¹ (broad), C-H stretch: 2850-2960 cm ⁻¹ , N-H bend: 1500-1650 cm ⁻¹

Experimental Protocols

The synthesis of enantiomerically pure **(1S,3R)-3-Aminocyclopentanol** typically involves the resolution of a racemic mixture of trans-3-aminocyclopentanol or an asymmetric synthesis approach.

Chiral Resolution of rac-trans-3-Aminocyclopentanol via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

- rac-trans-3-aminocyclopentanol
- (-)-O,O'-Dibenzoyl-L-tartaric acid
- Methanol
- Water
- Sodium hydroxide solution
- Dichloromethane

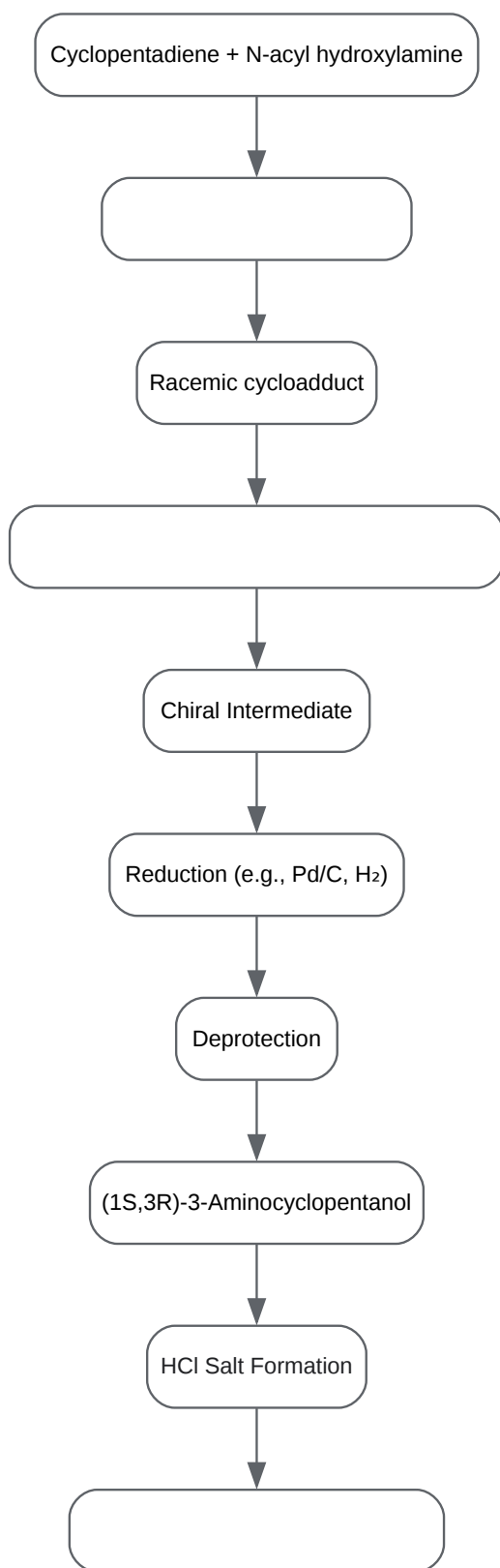
Procedure:

- Salt Formation: Dissolve racemic trans-3-aminocyclopentanol in a mixture of methanol and water. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in the same solvent system.
- Combine the two solutions and heat gently to ensure complete dissolution.
- Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of **(1S,3R)-3-aminocyclopentanol** with (-)-O,O'-dibenzoyl-L-tartaric acid will preferentially crystallize.

- Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of a sodium hydroxide solution and dichloromethane to neutralize the tartaric acid and liberate the free amine into the organic layer.
- Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched **(1S,3R)-3-aminocyclopentanol**.

Asymmetric Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride

A common asymmetric route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution. A simplified, generalized workflow is presented below.



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Generalized workflow for the asymmetric synthesis of **(1S,3R)-3-Aminocyclopentanol HCl**.

Applications in Drug Development

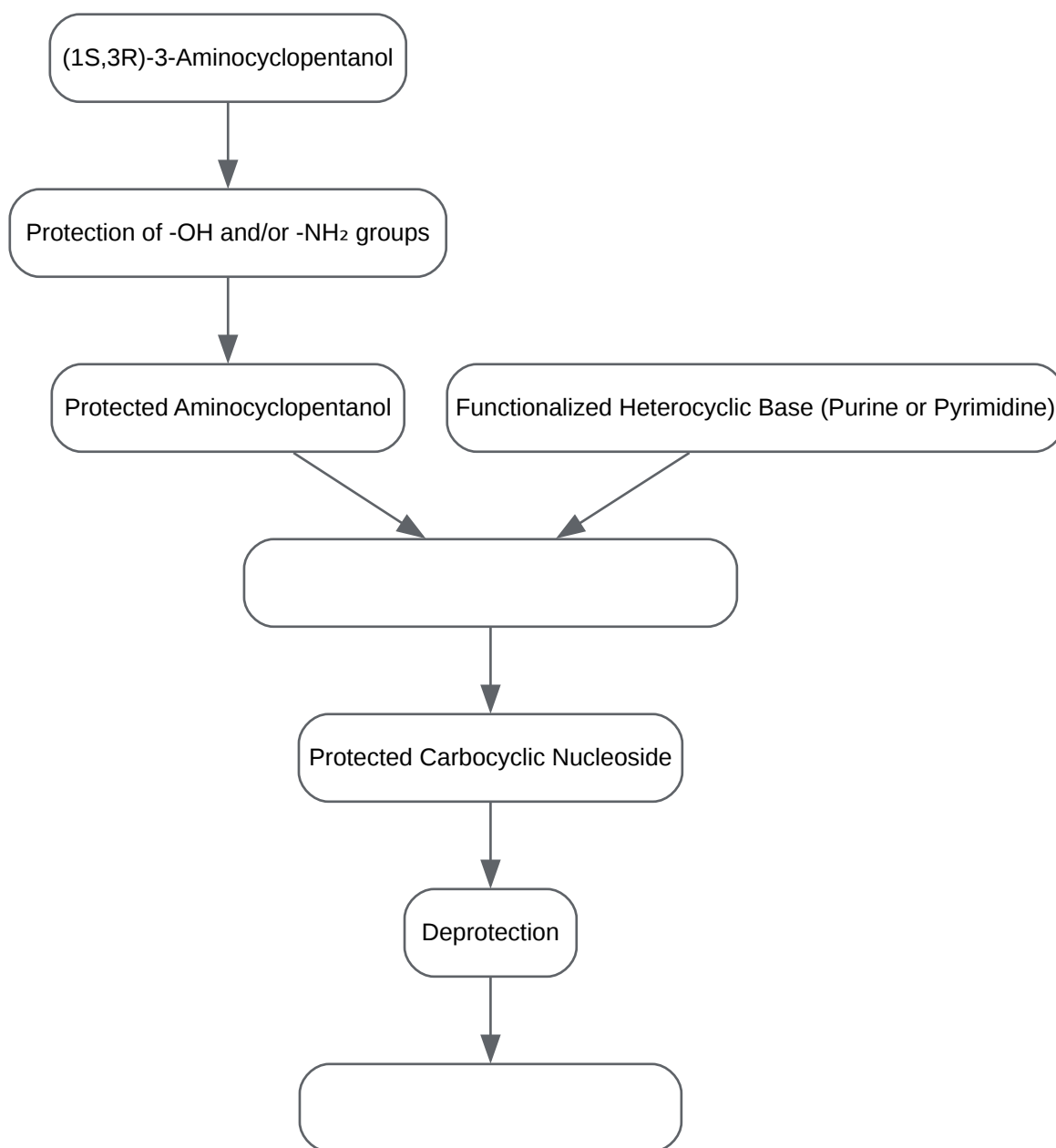
The primary application of **(1S,3R)-3-aminocyclopentanol** is as a chiral building block in the synthesis of carbocyclic nucleoside analogues. These are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system, such as cyclopentane. This structural modification confers increased metabolic stability by preventing enzymatic cleavage of the N-glycosidic bond, often leading to improved pharmacokinetic profiles and potent antiviral or anticancer activity.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from **(1S,3R)-3-aminocyclopentanol** can be achieved through either a linear or a convergent approach.

- **Linear Synthesis:** The heterocyclic base (e.g., a purine or pyrimidine) is constructed stepwise onto the pre-formed aminocyclopentanol scaffold.
- **Convergent Synthesis:** A complete, pre-formed heterocyclic base is coupled with the functionalized aminocyclopentanol derivative.

A generalized convergent synthesis workflow is depicted below:



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Convergent synthesis of carbocyclic nucleosides.

Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses, including orthopoxviruses and coronaviruses. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, thus halting viral replication.

Conclusion

(1S,3R)-3-Aminocyclopentanol is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry is instrumental in the synthesis of enantiomerically pure carbocyclic nucleoside analogues, which are a promising class of antiviral and anticancer agents. The synthetic routes and analytical data presented in this guide provide a foundation for researchers and drug development professionals working with this important chiral intermediate.

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References

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